molecular formula C18H15BrN4OS B11970893 2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11970893
M. Wt: 415.3 g/mol
InChI Key: VQZWEZVBWHTROM-RGVLZGJSSA-N
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Description

2-Allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of Schiff bases, which are known for their versatility in forming coordination complexes with metals. The presence of the triazole ring and bromophenyl group in its structure adds to its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2-allyl-6-hydroxybenzaldehyde with 3-(2-bromophenyl)-5-mercapto-1,2,4-triazole in the presence of an acid catalyst. This reaction forms the Schiff base through the formation of an imine bond.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its ability to form coordination complexes with metal ions. The Schiff base can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-6-methylphenol: Similar structure but lacks the triazole and bromophenyl groups.

    2-Allyl-6-{(E)-[(3,5-dibromo-2-pyridinyl)imino]methyl}phenol: Contains a pyridinyl group instead of the triazole ring.

    2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol: Similar structure but lacks the mercapto group.

Uniqueness

The presence of the triazole ring and bromophenyl group in 2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H15BrN4OS

Molecular Weight

415.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15BrN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+

InChI Key

VQZWEZVBWHTROM-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)O

Origin of Product

United States

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